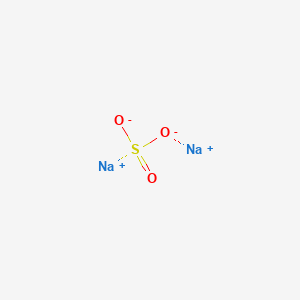

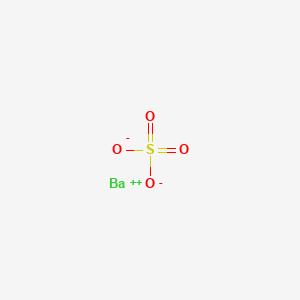

- Molecular Formula:

- BaH2O4S

- Molecular Weight:

- 235.41 g/mol

Description

Barium sulfate is a metal sulfate with formula BaO4S. Virtually insoluble in water at room temperature, it is mostly used as a component in oil well drilling fluid it occurs naturally as the mineral barite. It has a role as a radioopaque medium. It is a barium salt, a metal sulfate and an inorganic barium salt.

The CIR Expert Panel concluded that barium sulfate is safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating.

Barium sulfate is an inorganic compound with the chemical formula BaSO4. Barium sulfate occurs in nature as the mineral barite. It is also used in various manufacturing applications and mixed into heavy concrete to serve as a radiation shield. This drug is used as a contrast agent in diagnostic x-ray procedures. Therapeutic advantages of barium sulfate in diagnostic procedures include both its low water solubility and high level of clearance from the body. Barium sulfate is ingested by mouth or administered rectally and combined with granules of effervescent bicarbonate to enhance distension of the GI tract, allowing for enhanced gastrointestinal tract visualization,.

Barium sulfate is a Radiographic Contrast Agent. The mechanism of action of barium sulfate is as a X-Ray Contrast Activity.

Barium Sulfate is the sulfate salt of barium, an alkaline, divalent metal. Barium sulfate is quite insoluble in water, and is used as a radiopaque agent to diagnose gastrointestinal medical conditions. Barium sulfate is taken by mouth or given rectally. (NCI04)

BARIUM SULFATE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 2016.

barite is a mineral.

Baryte is a mineral with formula of BaS6+O4 or Ba(SO4). The corresponding IMA (International Mineralogical Association) number is IMA1971 s.p.. The IMA symbol is Brt.

Barium sulfate is a sulfate of barium. It is used as a radiocontrast agent for X-ray imaging, in pigments, and to produce green light in pyrotechnics. Barium is a metallic alkaline earth metal with the symbol Ba, and atomic number 56. It never occurs in nature in its pure form due to its reactivity with air, but combines with other chemicals such as sulfur or carbon and oxygen to form barium compounds that may be found as minerals. (L214, 408, L210)

A compound used as an x-ray contrast medium that occurs in nature as the mineral barite. It is also used in various manufacturing applications and mixed into heavy concrete to serve as a radiation shield.">

Barium sulfate appears as white or yellowish odorless powder or small crystals. Mp: 1580 °C (with decomposition). Density: 4.25 -4.5 g cm-3. Insoluble in water, dilute acids, alcohol. Soluble in hot concentrated...